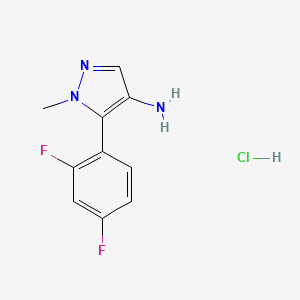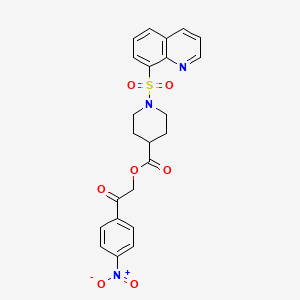
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the 4-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Introduction of the quinolinylsulfonyl group: This step often involves sulfonylation reactions using quinoline derivatives.
Formation of the piperidinecarboxylate group: This can be synthesized through carboxylation reactions involving piperidine derivatives.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinolinylsulfonyl derivatives.
科学的研究の応用
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and chemosensors.
Biological Research: It can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
作用機序
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can participate in redox reactions, while the quinolinylsulfonyl group can interact with metal ions or other biomolecules.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have similar sulfonyl and aromatic groups but differ in their core structure.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core but have different functional groups attached.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE is unique due to its combination of nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZPEBEVGEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

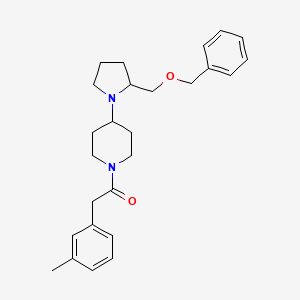
![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)
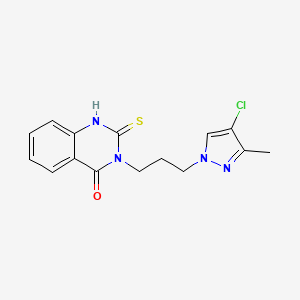
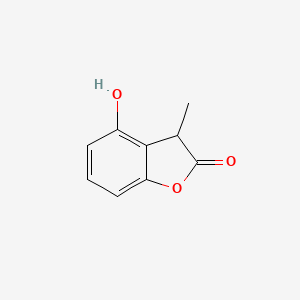
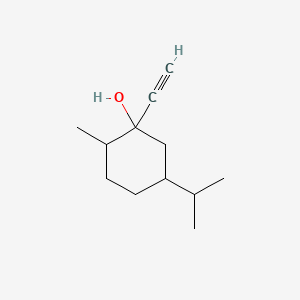
![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
![N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2760581.png)
![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)

